cis-KV1.3-IN-1

立体异构体 构效关系 离子通道

In Kv1.3 research, substituting stereoisomers introduces unpredictable variables. cis-KV1.3-IN-1 (cis-18) is the definitive cis-stereoisomer of KV1.3-IN-1, providing a critical low-activity control (25.53% inhibition at 10 μM). Key procurement value: - Quantified 2.9-fold activity difference vs. trans isomer for precise SAR validation. - High solubility (>100 mg/mL) and established in vivo formulation for direct animal model use. - Available with specified purity to ensure reproducible, high-impact immunology data.

Molecular Formula C23H30N2O4S
Molecular Weight 430.6 g/mol
Cat. No. B12387857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-KV1.3-IN-1
Molecular FormulaC23H30N2O4S
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCCCNC(=O)OC1CCC(CC1)(CNC(=O)C2=CC=CC=C2OC)C3=CSC=C3
InChIInChI=1S/C23H30N2O4S/c1-3-13-24-22(27)29-18-8-11-23(12-9-18,17-10-14-30-15-17)16-25-21(26)19-6-4-5-7-20(19)28-2/h4-7,10,14-15,18H,3,8-9,11-13,16H2,1-2H3,(H,24,27)(H,25,26)
InChIKeyAWQSFBWLDFPCKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-KV1.3-IN-1 产品概述


cis-KV1.3-IN-1 (Compound cis-18) 是 KV1.3 电压门控钾通道抑制剂 KV1.3-IN-1 的顺式(cis-)立体异构体,化学文摘社登记号(CAS)为 3052324-05-4 。其生物活性特征表现为,在异源表达人源 hKV1.3 通道的非洲爪蟾卵母细胞中,于 10 μM 浓度下可实现对 KV1.3 通道 25.53% 的抑制 [1]。该化合物被归类为专用于炎症和免疫学研究领域的钾通道调节剂 。

Stereochemical control Cis isomer for SAR and selectivity studies
KV1.3 channel assay Reported modulation in hKV1.3 oocyte model
Immunology research Tool compound for inflammation and immune signaling studies

cis-KV1.3-IN-1 的不可替代性


在 Kv1.3 通道抑制剂的实验研究中,不应将不同化学骨架或立体异构体的抑制剂视为可互换的通用替代品。研究证实,即便化学结构高度相似的立体异构体,其在离子通道上的药理学活性与选择性也可能存在显著差异,例如,针对 Kv1.3 与 Kv1.2 通道设计的突变体研究中,仅微小的结构差异即可导致高达 20 倍的效力改变 [1]。因此,直接替换会引入无法预测的效能和选择性变量,导致数据无法复现、实验结论失效。对于 cis-KV1.3-IN-1,其与反式异构体的活性差异构成了其采购的核心科学依据,具体量化数据详见下文 [2]。

Target: cis-KV1.3-IN-1
Potential Substitute: trans isomer
Stereochemistry-specific channel interaction
Different stereochemistry may alter binding affinity
Activity profiles may differ; direct substitution risks data variability.
Reported inhibition in oocyte model
Higher inhibition at same concentration (class evidence)
Substituting without stereochemical review may compromise SAR interpretation.

cis-KV1.3-IN-1 定量证据


顺反异构体活性对比

cis-KV1.3-IN-1 与其反式异构体 KV1.3-IN-1 在相同细胞系统中展现出显著且可量化的活性差异。这种差异源于立体化学构型对化合物与通道蛋白结合亲和力的根本性影响,是支持选择特定异构体进行研究的核心科学证据 [1]。

cis vs trans isomer activity
Head-to-head
cis-KV1.3-IN-1 25.53% inhibition 10 µM, oocyte
vs
trans-KV1.3-IN-1 ~74.65% inhibition 10 µM, oocyte
Supports stereochemical activity attribution
~2.9× difference; conditions matched
立体异构体 构效关系 离子通道

细胞系统依赖性效力差异

研究表明,KV1.3-IN-1(反式异构体)在不同生物学系统中的抑制效力存在显著差异。在表达 hKV1.3 的非洲爪蟾卵母细胞中,其 10 μM 浓度下抑制率估计为 74.65%;而在 Ltk 细胞中,其半数抑制浓度 (IC50) 为 230 nM;在原代人 PHA 激活的 T 淋巴细胞中,IC50 则为 26.12 nM [1]。这种系统依赖性提示,在缺乏顺式异构体数据的情况下,不应直接将其在卵母细胞中的低活性外推至 T 细胞功能实验。

System-dependent potency
Class-level inference
trans isomer IC50: 230 nM (Ltk) vs 26.12 nM (PHA-T cells); cis data unavailable
Cell-system context may alter potency interpretation
Do not extrapolate oocyte result to T-cell assays
细胞特异性效力 T淋巴细胞 离子通道

T细胞功能抑制机制

KV1.3-IN-1(反式异构体)已被证明能够在细胞水平上破坏 T 淋巴细胞的活化与增殖。其作用机制为损害细胞内钙离子信号传导,并直接抑制 T 细胞活化、增殖及集落形成 [1]。这为整个 thiophene-based KV1.3 抑制剂系列(包括顺式异构体)在免疫学中的应用提供了生物学机制层面的验证。

T-cell mechanism context
Class-level
trans isomer impairs Ca²⁺ signaling, inhibits activation/proliferation
Scaffold shows immune-modulatory pathway response
cis isomer activity not directly measured
T细胞活化 钙信号 免疫抑制

体内给药可行性

cis-KV1.3-IN-1 在二甲基亚砜 (DMSO) 中具有高溶解度,可达到约 100 mg/mL (相当于 232.26 mM,经超声处理) 。此外,供应商提供了标准化的体内注射配方,例如 DMSO : PEG300 : Tween 80 : Saline 为 10 : 40 : 5 : 45 的配方,可直接用于小鼠等动物的腹腔、静脉或皮下给药 。

In vivo formulation feasibility
Supporting evidence
DMSO solubility ~100 mg/mL
Standardized vehicle: DMSO/PEG300/Tween80/Saline
Supports in vivo formulation preparation
Formulation context, not PK guarantee
体内研究 药代动力学 溶解度

cis-KV1.3-IN-1 应用场景


SAR 与阴性对照研究

利用 cis-KV1.3-IN-1 与其反式异构体 KV1.3-IN-1 之间 2.9 倍的活性差异,将其作为关键对照品,用于精确解析立体化学构型对 KV1.3 通道抑制剂药效团的影响 [1]。在此类 SAR 研究中,顺式异构体可作为低活性对照,以量化评估反式构型的效力提升程度。

T细胞系统依赖性筛选

鉴于同系物 KV1.3-IN-1 在 T 淋巴细胞中显示出远高于卵母细胞系统的抑制效力(IC50 26.12 nM),建议在 T 细胞增殖、细胞因子分泌或钙流等免疫学实验中,将 cis-KV1.3-IN-1 纳入化合物筛选库,以直接评估其在生理相关细胞系统中的实际活性 [1]。这有助于发现可能具有更优细胞渗透性或作用机制的新型先导物。

自身免疫模型概念验证

凭借其良好的溶解性 (>100 mg/mL) 和已建立的体内注射配方,cis-KV1.3-IN-1 可作为工具化合物,用于在实验性自身免疫性脑脊髓炎、类风湿性关节炎或银屑病等动物模型中,探索 KV1.3 通道抑制的体内药效学效应 。此类研究对于验证靶点的治疗潜力及评估化合物的初步安全性具有重要价值。

异构体选择性化学探针开发

在药物发现的早期阶段,以 cis-KV1.3-IN-1 作为起点,通过结构修饰来优化其活性与选择性,旨在开发新一代、具有独立知识产权且活性更优的 KV1.3 抑制剂 [1]。顺式异构体提供了一个独特的、活性已知的化学模板,可指导合成化学家进行有针对性的结构改造。

Application
Selection Property
Validation Focus
KV1.3 stereochemical SAR
Stereoisomer control compound
Verify enantiomer-specific activity ratio
T-cell immunology screening
Cell-system activity profiling
Confirm potency in physiological T-cell context
Autoimmune model research
In vivo formulation compatibility
Assess KV1.3 target engagement in vivo
Chemical probe development
Stereochemical template
Optimize selectivity from cis scaffold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-KV1.3-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.